molecular formula C26H22N4OS B11064854 4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide

4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11064854
M. Wt: 438.5 g/mol
InChI Key: IJAHQDLAQAGNNH-UHFFFAOYSA-N
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Description

4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that features a thiazole ring, a benzimidazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzimidazole intermediates, which are then coupled through amide bond formation. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C26H22N4OS

Molecular Weight

438.5 g/mol

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C26H22N4OS/c1-17(19-6-4-3-5-7-19)30-16-27-23-14-22(12-13-25(23)30)29-26(31)21-10-8-20(9-11-21)24-15-32-18(2)28-24/h3-17H,1-2H3,(H,29,31)

InChI Key

IJAHQDLAQAGNNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N(C=N4)C(C)C5=CC=CC=C5

Origin of Product

United States

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